2-Amino-4-chloronicotinonitrile
Description
2-Amino-4-chloronicotinonitrile is a heterocyclic nitrile derivative with the molecular formula C₆H₄ClN₃ and a molecular weight of 157.56 g/mol. It is characterized by a pyridine ring substituted with an amino group at position 2, a chlorine atom at position 4, and a nitrile group at position 3. Key physical properties include a melting point of 190°C (decomposition) and safety designations R36/37/38 (irritant) and S26-36 (precautionary measures for handling) .
Properties
Molecular Formula |
C6H4ClN3 |
|---|---|
Molecular Weight |
153.57 g/mol |
IUPAC Name |
2-amino-4-chloropyridine-3-carbonitrile |
InChI |
InChI=1S/C6H4ClN3/c7-5-1-2-10-6(9)4(5)3-8/h1-2H,(H2,9,10) |
InChI Key |
JLRYLZOKHUFFKY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1Cl)C#N)N |
Origin of Product |
United States |
Comparison with Similar Compounds
2-Amino-5-chloronicotinonitrile (CAS 869557-28-8)
4-Amino-5-chloronicotinonitrile (CAS 1706454-74-1)
- Similarity Score : 0.81 .
- Structural Difference: Amino and chlorine groups are at positions 4 and 5, respectively.
- Impact: The shifted amino group could enhance solubility in polar solvents compared to the target compound.
Substituent Variations
2-Amino-4-methylnicotinonitrile (CAS 42182-27-4)
2-Chloro-4-(dimethylamino)nicotinonitrile (CAS 147992-80-1)
- Molecular Formula : C₈H₈ClN₃.
- Molecular Weight : 181.62 g/mol.
- Structural Difference: A dimethylamino group replaces the amino group at position 2.
- Impact: The electron-donating dimethylamino group may enhance solubility in organic solvents and modify coordination properties in metal-catalyzed reactions .
Functional Group Analogues
Ethyl 4-Amino-2-chloronicotinate (CAS 1194341-67-7)
2-Amino-6-chloronicotinic Acid (CAS 58584-92-2)
- Structural Difference : A carboxylic acid replaces the nitrile group at position 3, with chlorine at position 5.
- Impact : The carboxylic acid group enables salt formation, improving aqueous solubility for biological testing .
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